molecular formula C17H26N6O2 B11002519 N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11002519
M. Wt: 346.4 g/mol
InChI Key: AVYMTDDAVYKURM-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound features a piperazine ring substituted with a pyrimidine moiety and a cyclohexylamino group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a nucleophilic substitution reaction using pyrimidine derivatives and the piperazine intermediate.

    Cyclohexylamino Group Addition: The cyclohexylamino group can be added via a reductive amination reaction using cyclohexylamine and an appropriate aldehyde or ketone.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and the piperazine intermediate.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using appropriate nucleophiles and electrophiles.

    Amidation: The carboxamide group can participate in amidation reactions with amines to form new amide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

    Amidation: Carboxylic acids, amines, coupling agents like EDC or DCC.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, substituted piperazine or pyrimidine derivatives, and new amide derivatives.

Scientific Research Applications

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

    Industry: It is explored for its potential use in industrial processes, including catalysis and the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules. This can result in various biological effects, including inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
  • N-[2-(cyclohexylamino)-2-oxoethyl]-1-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • 2-(1-Piperazinyl)pyrimidine

Uniqueness

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in the pharmaceutical field due to its unique structural features and potential therapeutic applications. This compound features a piperazine core, which is known for its diverse biological activities, and incorporates both cyclohexylamino and pyrimidine groups that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H26_{26}N6_6O2_2, indicating a relatively high molecular weight. The structure can be represented as follows:

Component Structure
Piperazine CorePiperazine
Cyclohexylamino GroupCyclohexyl
Pyrimidine MoietyPyrimidine

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could contribute to its pharmacological effects, potentially offering benefits in treating conditions such as depression and anxiety disorders .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies, highlighting its potential therapeutic applications:

  • Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in neurodegenerative diseases .
  • Antiproliferative Effects : Similar piperazine derivatives have demonstrated antiproliferative effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
  • Potential for Neuroprotection : Its interaction with aminergic receptors indicates a potential role in neuroprotection and the treatment of neurodegenerative disorders .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Study Findings
Study 1: LQFM018Demonstrated necroptosis in leukemic cells, suggesting similar mechanisms may be applicable to other piperazine derivatives .
Study 2: Antidepressant ActivityRelated compounds showed significant antidepressant effects in animal models, indicating potential for this compound as well .
Study 3: Neurotransmitter BindingBinding assays revealed affinity for dopamine receptors, supporting the hypothesis of its role in mood regulation .

Properties

Molecular Formula

C17H26N6O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H26N6O2/c24-15(21-14-5-2-1-3-6-14)13-20-17(25)23-11-9-22(10-12-23)16-18-7-4-8-19-16/h4,7-8,14H,1-3,5-6,9-13H2,(H,20,25)(H,21,24)

InChI Key

AVYMTDDAVYKURM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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